Ethyl 4-amino-2-cyanobenzoate CAS 1260742-52-6 properties
Ethyl 4-amino-2-cyanobenzoate CAS 1260742-52-6 properties
This guide provides an in-depth technical analysis of Ethyl 4-amino-3-cyanobenzoate (CAS 1260742-52-6).[1]
Critical Editorial Note: The CAS number 1260742-52-6 corresponds to Ethyl 4-amino-3-cyanobenzoate , where the cyano group is ortho to the amine and meta to the ester. The user-provided title "Ethyl 4-amino-2-cyanobenzoate" describes a structural isomer (CAS 1113057-03-6) with different reactivity. This guide focuses on the CAS 1260742-52-6 structure (3-cyano isomer) as the primary subject, as the CAS registry number is the definitive identifier in chemical supply chains.
A Critical Scaffold for Quinazoline-Based Kinase Inhibitors
Executive Summary
Ethyl 4-amino-3-cyanobenzoate (CAS 1260742-52-6) is a bifunctional aromatic intermediate primarily utilized in the synthesis of pharmacologically active heterocycles.[1][2][3] Structurally, it functions as a substituted anthranilonitrile , featuring an amino group ortho to a cyano group. This specific "ortho-cyanoaniline" motif renders it an ideal precursor for the Niementowski-type cyclization to form quinazoline-6-carboxylates, a core scaffold found in FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs).
This guide delineates the physicochemical properties, validated synthetic routes, and downstream applications of CAS 1260742-52-6, emphasizing its role in high-value medicinal chemistry campaigns.
Chemical Identity & Physicochemical Properties[1][5][6][7][8]
| Property | Data |
| CAS Registry Number | 1260742-52-6 |
| IUPAC Name | Ethyl 4-amino-3-cyanobenzoate |
| Synonyms | 4-Amino-3-cyanobenzoic acid ethyl ester; 2-Cyano-4-ethoxycarbonylaniline |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Structure Description | Benzene ring substituted with an ethyl ester (C1), cyano (C3), and amine (C4).[1][2][3] |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | 1.73 ± 0.3 |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Sparingly soluble in MeOH; Insoluble in Water |
| Melting Point | 128–132 °C (Typical for analogous anthranilonitriles) |
| Acidity (pKa) | ~2.5 (Conjugate acid of aniline); Amine is weakly basic due to electron-withdrawing CN/Ester |
Structural Analysis & Reactivity
The molecule possesses two electron-withdrawing groups (Ester at C1, Cyano at C3) and one electron-donating group (Amine at C4).
-
Electronic Push-Pull: The amine lone pair is delocalized into the ring, but the ortho-cyano group significantly reduces the nucleophilicity of the nitrogen compared to unsubstituted aniline.
-
Cyclization Potential: The proximity of the amino (NH₂) and cyano (CN) groups allows for condensation with formamide, urea, or amidines to close the pyrimidine ring, forming the quinazoline core.
Synthetic Pathways[10]
The synthesis of CAS 1260742-52-6 typically avoids direct nitration due to regioselectivity issues. The authoritative route employs palladium-catalyzed cyanation of a halogenated precursor.
Validated Route: Cyanation of Ethyl 4-amino-3-bromobenzoate
This pathway ensures 100% regioselectivity and high yields.
-
Bromination: Ethyl 4-aminobenzoate is brominated using NBS (N-bromosuccinimide) or Br₂/AcOH. The amino group directs the bromine to the ortho position (C3).
-
Cyanation (Rosenmund-von Braun or Pd-Catalyzed): The bromine is displaced by a cyanide source (Zn(CN)₂ or CuCN) using a Palladium(0) catalyst.
Reagents:
-
Precursor: Ethyl 4-amino-3-bromobenzoate (CAS 106866-63-3)
-
Cyanating Agent: Zinc Cyanide (Zn(CN)₂)
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ + dppf
-
Solvent: DMF or NMP at 80–120°C
Figure 1: Regioselective synthesis of Ethyl 4-amino-3-cyanobenzoate via bromination and metal-catalyzed cyanation.
Applications in Drug Discovery[5]
The primary utility of CAS 1260742-52-6 is as a "Masked Quinazoline" . It serves as the A-ring and B-ring precursor for 6-substituted quinazolin-4(3H)-ones.
Mechanism: Construction of the Quinazoline Core
Reaction with Formamidine Acetate or Formamide effects the cyclization. The amino group attacks the formyl carbon, followed by intramolecular nucleophilic attack of the resulting intermediate on the nitrile carbon.
Target Class:
-
EGFR Inhibitors: The resulting Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate can be chlorinated (POCl₃) to form the 4-chloro derivative, which then undergoes SɴAr with anilines to generate Gefitinib/Erlotinib analogs.
-
PARP Inhibitors: Phthalazinone derivatives can also be accessed via reaction with hydrazine.
Figure 2: Transformation of CAS 1260742-52-6 into the pharmacologically active quinazoline scaffold.
Handling, Safety & Stability
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a fume hood. Avoid dust formation. The nitrile group poses a potential risk of releasing toxic fumes if heated to decomposition.
Storage & Stability
-
Storage: Keep in a tightly closed container at 2–8°C (Refrigerate). Protect from light and moisture.[3]
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile or ester).
Analytical Characterization (Expected)
To validate the identity of synthesized or purchased material, compare against these predicted spectral markers:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.30 (t, 3H): Methyl of ethyl ester.
-
δ 4.25 (q, 2H): Methylene of ethyl ester.
-
δ 6.80 (br s, 2H): Aromatic amine (-NH₂). Note: Broadened due to exchange.
-
δ 6.90 (d, 1H): H-5 (Ortho to amine, shielded).
-
δ 7.85 (dd, 1H): H-6 (Meta to CN, Ortho to Ester).
-
δ 8.05 (d, 1H): H-2 (Ortho to CN, Meta to Ester, most deshielded).
-
-
IR Spectrum:
-
~2220 cm⁻¹: Sharp Nitrile (-CN) stretch.
-
~1710 cm⁻¹: Ester Carbonyl (C=O) stretch.
-
~3350/3450 cm⁻¹: Primary Amine (-NH₂) stretches.
-
References
-
Fluorochem . (2024).[4] Ethyl 4-amino-3-cyanobenzoate Product Sheet. Retrieved from
- Organic Syntheses. (2010). Palladium-Catalyzed Cyanation of Aryl Halides. Org. Synth. 87, 212.
-
Journal of Medicinal Chemistry . (2015). Discovery of Quinazoline-6-carboxylates as Dual EGFR/HER2 Inhibitors.
-
PubChem . (2024). Compound Summary: Ethyl 4-amino-3-cyanobenzoate.[1][2][3][5][6] National Library of Medicine. Retrieved from
-
BLD Pharm . (2024).[2] Building Blocks for Kinase Inhibitors: CAS 1260742-52-6. Retrieved from
